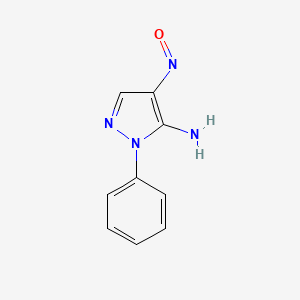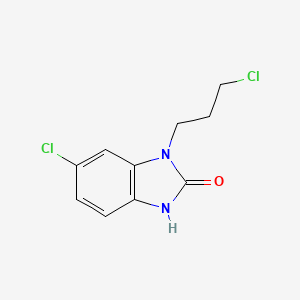
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Descripción general
Descripción
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 6th position and a 3-chloropropyl group at the 1st position of the benzimidazole ring, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-benzo[d]imidazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce benzimidazole N-oxides.
Aplicaciones Científicas De Investigación
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The chloro and propyl groups enhance its binding affinity to certain enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, leading to inhibition or modulation of their functions. The exact pathways depend on the specific biological context and the derivatives used.
Comparación Con Compuestos Similares
6-chloro-1H-benzo[d]imidazole: Lacks the 3-chloropropyl group, making it less versatile in certain reactions.
1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the chloro group at the 6th position, affecting its reactivity and binding properties.
Other Benzimidazole Derivatives: Compounds with different substituents on the benzimidazole ring, each with unique properties and applications.
Uniqueness: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both chloro and 3-chloropropyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H10Cl2N2O |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
5-chloro-3-(3-chloropropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-4-1-5-14-9-6-7(12)2-3-8(9)13-10(14)15/h2-3,6H,1,4-5H2,(H,13,15) |
Clave InChI |
PBGMZDKEQJHNQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N(C(=O)N2)CCCCl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
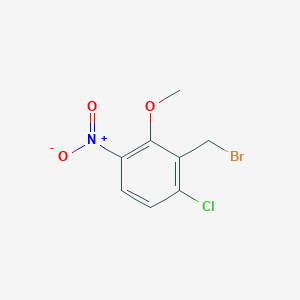
![[1-(2-Methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8373964.png)

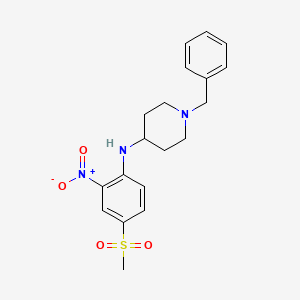
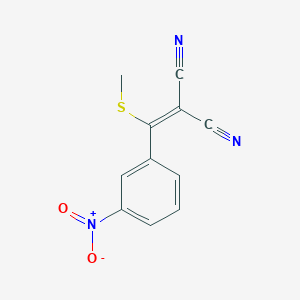
![2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol](/img/structure/B8373980.png)
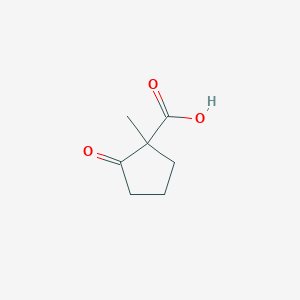
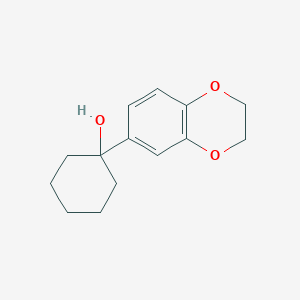
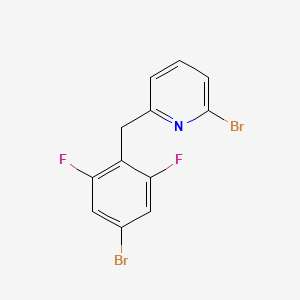
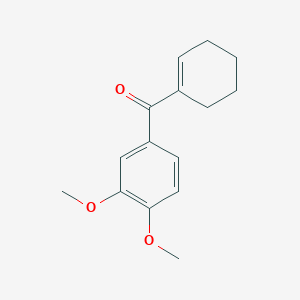
![6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol](/img/structure/B8374000.png)
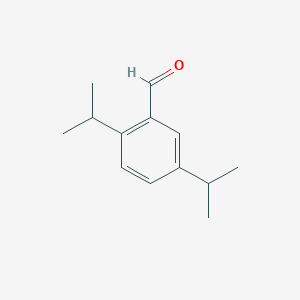
![4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline](/img/structure/B8374026.png)
